2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound that features an indole core substituted with an acetyl group and a hydroxyphenylacetamide moiety. Compounds with indole structures are often of interest due to their biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amide Formation: The acetylated indole is reacted with 3-hydroxyphenylacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions could occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution might involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydroxyphenylacetamide moiety might enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the acetyl and hydroxy groups.
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide: Lacks the hydroxy group.
2-(1H-indol-3-yl)-N-(3-hydroxyphenyl)acetamide: Lacks the acetyl group.
Uniqueness
The presence of both the acetyl and hydroxyphenyl groups in 2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(3-hydroxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)16-10-20(17-8-3-2-7-15(16)17)11-18(23)19-13-5-4-6-14(22)9-13/h2-10,22H,11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMIGNRRQDDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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